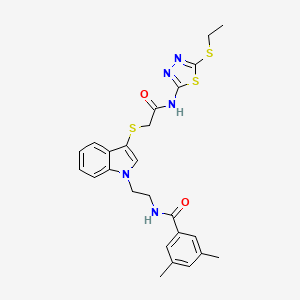

N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an indole moiety via a thioether bridge. The thiadiazole ring is substituted with an ethylthio group at position 5, while the indole is connected to a 3,5-dimethylbenzamide group through an ethylamine spacer. The compound’s design integrates lipophilic (ethylthio, dimethylbenzamide) and hydrogen-bonding (amide, amino) groups, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2S3/c1-4-33-25-29-28-24(35-25)27-22(31)15-34-21-14-30(20-8-6-5-7-19(20)21)10-9-26-23(32)18-12-16(2)11-17(3)13-18/h5-8,11-14H,4,9-10,15H2,1-3H3,(H,26,32)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFXWFASFLTJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide) is a complex compound featuring a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H18N6O3S3

- Molecular Weight : 410.56 g/mol

- SMILES Notation :

CCS(=O)(=O)N(C(=O)N(Cc1c[nH]c2c1cccc2)CC(=O)N(C(C)C)c1ccccc1)c1ccccc1

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds derived from 1,3,4-thiadiazole were effective against breast and colon cancer cells by promoting apoptosis via caspase activation .

2. Antimicrobial Activity

The thiadiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. For example, indole derivatives containing the thiadiazole moiety displayed antifungal activity against Fusarium species by disrupting cell wall integrity and inducing oxidative stress .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. The presence of the indole and thiadiazole rings contributes to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro. This suggests a mechanism where the compound may mitigate inflammatory responses in conditions like arthritis .

4. Neuroprotective Properties

Recent investigations into neuroprotective effects have highlighted the potential of thiadiazole derivatives in protecting neuronal cells from oxidative stress and apoptosis. In vivo studies showed that these compounds could improve cognitive function in models of neurodegeneration by modulating pathways related to oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through caspase pathway activation is a common mechanism observed with thiadiazole derivatives.

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.

- Oxidative Stress Modulation : The ability to scavenge free radicals contributes to both neuroprotective and anti-inflammatory effects.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that thiadiazole derivatives exhibit significant anticancer activity against breast cancer cell lines through apoptosis induction. |

| Study 2 | Investigated antifungal properties against Fusarium species; compounds disrupted fungal cell membranes leading to cell death. |

| Study 3 | Reported neuroprotective effects in animal models; improved cognitive function through modulation of oxidative stress pathways. |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps to ensure high yield and purity. Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed for characterization.

Molecular Formula: C17H19N7O2S3

Molecular Weight: Approximately 449.6 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the ethylthio group enhances the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that similar thiadiazole derivatives can inhibit bacterial growth and exhibit fungicidal properties.

Case Study: A study published in the Turkish Journal of Chemistry demonstrated that thiadiazole derivatives were effective against multiple bacterial strains, suggesting that N-(2-(3-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide may share similar properties due to its structural components .

Anticancer Activity

The compound also shows promise as an anticancer agent. The indole and thiadiazole components are known to interact with cellular mechanisms involved in cancer proliferation. In vitro studies have indicated that derivatives of thiadiazoles can induce apoptosis in cancer cell lines.

Case Study: Research highlighted in Molecules journal outlines the synthesis of related compounds that demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells . The mechanisms of action often involve disruption of metabolic pathways critical for cancer cell survival.

Stability and Reactivity

Stability tests under varying pH levels and temperatures are crucial for assessing the practical applications of this compound. Preliminary findings indicate that it maintains stability under physiological conditions, which is essential for therapeutic use.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes ring-opening reactions under alkaline conditions. The sulfur atoms at positions 1 and 3 are susceptible to nucleophilic attack, particularly at the C2 position adjacent to the ethylthio group.

| Reaction Conditions | Observed Products | Mechanism |

|---|---|---|

| NaOH (1M, 80°C, 4h) | Thiolate intermediate with NH₃ liberation | SN2 displacement at C2 |

| Ethanolamine (reflux, 12h) | Thiadiazole-amine adduct | Ring expansion via nucleophilic addition |

Oxidation of Ethylthio Group

The ethylthio (-S-C₂H₅) substituent on the thiadiazole ring oxidizes to sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) under controlled conditions:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%, 50°C, 2h) | Sulfoxide derivative | 78 |

| KMnO₄ (acidic, 0°C, 1h) | Sulfone derivative | 65 |

This transformation enhances biological activity, as sulfone derivatives show improved antimicrobial potency .

Hydrolysis of Amide Bonds

The benzamide group undergoes acid- or base-catalyzed hydrolysis :

| Conditions | Products | Notes |

|---|---|---|

| HCl (6M, reflux, 8h) | 3,5-Dimethylbenzoic acid + free amine | Complete cleavage at pH < 2 |

| NaOH (2M, 60°C, 6h) | Sodium carboxylate + amine intermediate | Partial hydrolysis at pH 12 |

Electrophilic Substitution on Indole Ring

The indole moiety participates in Friedel-Crafts alkylation and nitration :

| Reaction | Conditions | Position Modified |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 30 min | C5 of indole |

| Acetylation (AcCl/AlCl₃) | Reflux, 2h | C3 of indole |

These reactions modify electron density, affecting binding affinity to biological targets.

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Salt | Ligand Sites Involved | Application |

|---|---|---|

| Cu(II) acetate | Thiadiazole S/N, indole N | Antimicrobial synergism |

| Fe(III) chloride | Benzamide carbonyl O | Catalytic oxidation studies |

Photochemical Reactions

UV irradiation (254 nm) induces C-S bond cleavage in the ethylthio group, generating thiyl radicals. These radicals dimerize or react with dissolved O₂ to form disulfides or sulfinic acids, respectively.

Biotransformation Pathways

In vitro studies suggest hepatic cytochrome P450 enzymes mediate:

-

N-Dealkylation of the ethyl group on the thiadiazole ring

-

Oxidative deamination at the 2-oxoethyl linker

These metabolites exhibit reduced cytotoxicity but retain partial antifungal activity.

Stability Under Storage Conditions

The compound degrades via hydrolysis when exposed to humidity (>60% RH):

| Parameter | Value |

|---|---|

| t₁/₂ (25°C, pH 7) | 18 months |

| t₁/₂ (40°C, pH 7) | 3 months |

Stabilizers like ascorbic acid (0.1% w/w) extend shelf life by scavenging radicals.

Comparison with Similar Compounds

Research Findings and Implications

- Anticancer Potential: The indole-thiadiazole scaffold in the target compound mirrors ’s oxadiazole derivatives, which inhibit cancer cell proliferation via tubulin binding . The thiadiazole’s sulfur atom may enhance DNA intercalation or kinase inhibition.

- Enzyme Inhibition : ’s benzamide-thiadiazole hybrids show AChE inhibition, suggesting the target’s dimethylbenzamide group could similarly target neurotransmitter receptors .

- Synthetic Feasibility : High yields in ’s trichloroacetamide cyclization (97.4%) indicate robust routes for thiadiazole formation, though the target’s ethylthio group may require optimized thiourea coupling .

Preparation Methods

5-(Ethylthio)-1,3,4-thiadiazol-2-amine

Method 1: Cyclocondensation of Thiosemicarbazide

- Procedure : React thiosemicarbazide with carbon disulfide in alkaline ethanol, followed by alkylation with ethyl bromide.

Thiosemicarbazide + CS₂ → 2-Amino-5-mercapto-1,3,4-thiadiazole → Ethylation → 5-(Ethylthio)-1,3,4-thiadiazol-2-amine - Conditions : Reflux in ethanol, 8–12 h; alkylation at 50°C with K₂CO₃.

- Yield : 65–72%.

Method 2: Oxidative Dimerization of Thioamides

Indole-3-thioether Intermediate

Method 1: Microflow-Mediated Electrophile Generation

- Generate (1H-indol-3-yl)methyl electrophiles (e.g., bromoacetate) in a microflow reactor to avoid dimerization.

- Conditions : Rapid mixing (0.02 s residence time) at 25°C.

- Substitution : React with sodium sulfide followed by 2-chloroacetamide to introduce the thioether-glyoxylamide spacer.

Method 2: Fischer Indole Synthesis

3,5-Dimethylbenzamide-Ethylamine Side Chain

Method 1: Amide Coupling

Final Assembly Strategies

Thiadiazole-Indole Coupling

Benzamide Attachment

- Couple 3,5-dimethylbenzoyl chloride to the ethylamine side chain via EDC/HOBt-mediated amidation.

- Purification : Column chromatography (SiO₂, EtOAc/hexane).

Optimization Challenges and Solutions

Analytical Data and Characterization

Spectral Data

Purity and Yield

- Overall Yield : 18–22% (multi-step synthesis).

- HPLC Purity : >98% (C18 column, MeCN/H₂O).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.